Superior Antagonist Potency at α3β4 nAChR: A 667-Fold Differentiation from Niclosamide
5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide exhibits an antagonist IC50 of 1.8 nM at the human α3β4 nicotinic acetylcholine receptor (nAChR) expressed in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In contrast, the structurally related salicylanilide analog Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) demonstrates an IC50 of approximately 1.2 µM (1200 nM) at the same receptor subtype under comparable assay conditions [2]. This represents a 667-fold potency advantage for the 2,3-dichlorophenyl-substituted compound.
| Evidence Dimension | Antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Niclosamide: IC50 ≈ 1200 nM |
| Quantified Difference | 667-fold higher potency (1.8 nM vs 1200 nM) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux; liquid scintillation counting |
Why This Matters
This 667-fold potency differential at α3β4 nAChR enables neuroscientists to probe nicotine addiction mechanisms with a sub-nanomolar tool compound that far outperforms the widely available analog niclosamide, reducing off-target confounding at higher concentrations.
- [1] EcoDrugPlus. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Kudryavtsev D, Shelukhina I, Vulfius C, et al. Natural compounds interacting with nicotinic acetylcholine receptors: from low-molecular weight ones to peptides and proteins. Toxins (Basel). 2015;7(5):1683-1701. doi:10.3390/toxins7051683 (Niclosamide nAChR IC50 ~1.2 µM) View Source
